Fosmetpantotenate

Descripción general

Descripción

Métodos De Preparación

Fosmetpantotenate is synthesized through a series of chemical reactions involving the phosphorylation of pantothenic acid. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the formation of the desired product. Industrial production methods focus on optimizing yield and purity while maintaining cost-effectiveness .

Análisis De Reacciones Químicas

Fosmetpantotenate undergoes several types of chemical reactions, including phosphorylation and hydrolysis. Common reagents used in these reactions include phosphoric acid and various catalysts. The major products formed from these reactions are phosphopantothenic acid and its derivatives .

Aplicaciones Científicas De Investigación

Phase 3 FORT Study

The pivotal Phase 3 FORT study was conducted to assess the safety and efficacy of fosmetpantotenate in patients with PKAN. This randomized, double-blind, placebo-controlled trial involved 84 participants aged 6 to 65 years who were administered 300 mg of this compound three times daily over a 24-week period. The primary endpoint was the change in the PKAN-Activities of Daily Living (PKAN-ADL) scale from baseline .

Results:

- Safety: this compound was generally well-tolerated, with a similar incidence of serious adverse events compared to placebo.

- Efficacy: The study did not meet its primary efficacy endpoint, showing no significant improvement in PKAN-ADL scores compared to placebo (mean score at week 24: this compound - 26.9 vs. placebo - 24.5; p = 0.9115) .

Despite these findings, the trial provided valuable insights into the compound's safety profile and its potential role in managing PKAN symptoms.

In Vitro and In Vivo Studies

This compound has demonstrated promise in various preclinical studies:

- Cellular Studies: In vitro experiments using human neuronal cell lines showed that this compound effectively restored CoA levels and improved tubulin acetylation, a process dependent on CoA availability. Treatment with this compound resulted in a significant increase in free and total CoA levels in cells with downregulated PANK2 expression .

- Animal Models: Research indicated that this compound could cross the blood-brain barrier and reach therapeutic concentrations in brain tissue. Studies revealed that approximately 40% of liver CoA and 50% of brain CoA originated from isotopically labeled this compound after administration .

Case Studies

Several case reports have documented individual experiences with this compound:

- Open-Label Study: An open-label study involving a single patient with atypical PKAN showed improvements in clinical symptoms following treatment with this compound. The patient experienced stabilization of disease progression and enhanced quality of life measures .

Data Summary

The following table summarizes key findings from clinical trials and studies related to this compound:

| Study | Participants | Dosage | Duration | Primary Outcome | Results |

|---|---|---|---|---|---|

| Phase 3 FORT Study | 84 | 300 mg TID | 24 weeks | Change in PKAN-ADL scale | No significant difference vs placebo |

| In Vitro Cellular Study | Human neuronal cells | Varying concentrations (up to 200 μM) | N/A | Restoration of CoA levels | Significant increase in CoA levels |

| Animal Model Studies | Mice/Monkeys | Varies | N/A | Brain penetration | This compound reached therapeutic levels |

Mecanismo De Acción

Fosmetpantotenate exerts its effects by replenishing phosphopantothenic acid in tissues deficient in pantothenate kinase 2. This replenishment restores coenzyme A levels, which are crucial for various cellular processes, including energy metabolism and the acetylation of proteins such as tubulin. The molecular targets of this compound include the enzymes involved in coenzyme A synthesis and the pathways regulating cellular energy metabolism .

Comparación Con Compuestos Similares

Fosmetpantotenate is unique compared to other phosphopantothenate replacement therapies due to its ability to cross the blood-brain barrier and effectively restore coenzyme A levels in the brain. Similar compounds include pantothenic acid and its derivatives, which also play a role in coenzyme A synthesis but may not have the same efficacy in treating pantothenate kinase-associated neurodegeneration .

Actividad Biológica

Fosmetpantotenate (RE-024) is a novel phosphopantothenic acid prodrug developed primarily for the treatment of pantothenate kinase-associated neurodegeneration (PKAN), a rare genetic disorder characterized by progressive neurological decline. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and metabolic behavior.

This compound acts as a precursor to phosphopantothenic acid (PPA), which is crucial for the synthesis of coenzyme A (CoA). The primary mechanism involves the replenishment of CoA levels in tissues deficient in pantothenate kinase 2 (PanK2), an enzyme whose dysfunction leads to PKAN. The compound is designed to cross the blood-brain barrier, allowing for effective delivery of PPA to neuronal tissues.

Key Findings from In Vitro Studies

- Cellular Uptake and Efficacy : In studies using human neuronal cell lines (IMR32) with downregulated PanK2, this compound significantly restored CoA levels and improved tubulin acetylation, a process dependent on CoA availability. Treatment with concentrations ranging from 12.5 to 200 µM resulted in a 2- to 4-fold increase in free CoA levels after two days .

- Long-term Dosing Effects : A regimen mimicking clinical dosing (1 µM three times daily for five days) showed a modest increase in total CoA levels, indicating potential therapeutic relevance despite lower concentrations .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound reveals significant species-dependent variations in metabolism:

- Stability : In vitro studies demonstrated rapid metabolism in mouse and rat blood, with half-lives of less than 5 minutes. However, it exhibited greater stability in human and monkey blood, predicting half-lives between 10 to 45 minutes .

- Tissue Distribution : Following administration, this compound was detected in monkey brain tissues but not in mouse brains, highlighting the importance of appropriate animal models for evaluating brain penetration .

Clinical Trials and Efficacy

This compound has undergone rigorous clinical evaluation to assess its safety and efficacy:

- FORT Trial Overview : The pivotal Phase III FORT trial was a randomized, double-blind study involving 84 patients with PKAN. Participants received either this compound (300 mg three times daily) or placebo over 24 weeks .

- Primary Outcomes : The primary endpoint measured changes in the PKAN-Activities of Daily Living (PKAN-ADL) scale. Results indicated no statistically significant difference between the treatment and placebo groups at week 24 (mean difference -0.09; P = 0.9115) .

- Safety Profile : this compound was generally well tolerated, with similar rates of treatment-emergent serious adverse events compared to placebo (19.5% vs. 14.0%) .

Summary of Clinical Findings

| Parameter | This compound Group (n=41) | Placebo Group (n=43) |

|---|---|---|

| Baseline PKAN-ADL Score | 28.2 ± 11.4 | 27.4 ± 11.5 |

| Week 24 PKAN-ADL Score | 26.9 ± 12.5 | 24.5 ± 11.8 |

| Change from Baseline | -1.3 | -2.9 |

| Serious Adverse Events | 8 (19.5%) | 6 (14%) |

Case Studies

Additional case reports have highlighted the potential benefits of this compound in individual patients:

Propiedades

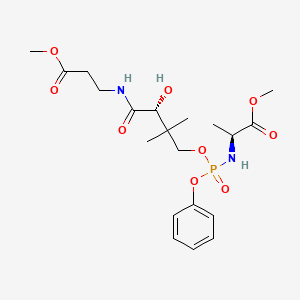

IUPAC Name |

methyl (2S)-2-[[[(3R)-3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N2O9P/c1-14(19(26)29-5)22-32(27,31-15-9-7-6-8-10-15)30-13-20(2,3)17(24)18(25)21-12-11-16(23)28-4/h6-10,14,17,24H,11-13H2,1-5H3,(H,21,25)(H,22,27)/t14-,17-,32?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWUHKIPYXWUPN-YVRVQSMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NP(=O)(OCC(C)(C)C(C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NP(=O)(OCC(C)(C)[C@H](C(=O)NCCC(=O)OC)O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858268-66-2 | |

| Record name | Fosmetpantotenate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1858268662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.